

An In-depth Technical Guide to the Molecular Structure of N-Methylpyrrolidone

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Compound of Interest

Compound Name: *N-Methylpyrrolidone*

Cat. No.: *B10776118*

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **N-Methylpyrrolidone** (NMP). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this versatile solvent.

Molecular Structure and Chemical Properties

N-Methylpyrrolidone (IUPAC name: 1-methylpyrrolidin-2-one) is a polar aprotic solvent.^{[1][2]} Its structure consists of a five-membered lactam ring with a methyl group attached to the nitrogen atom.^[3] This structure imparts a high boiling point, low vapor pressure, and excellent chemical and thermal stability.^{[1][4]} NMP is miscible with water and most common organic solvents.^[3]

The key structural features of NMP include the planar lactam group and the puckered four-carbon ring. The carbonyl group and the nitrogen atom of the lactam create a significant dipole moment, contributing to its high dielectric constant and making it an excellent solvent for a wide range of substances.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Methylpyrrolidone** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO	[1][2][3]
Molar Mass	99.133 g·mol ⁻¹	[3]
Appearance	Colorless to light yellow liquid	[3][4]
Odor	Mild amine-like or fishlike	[2][4]
Density	1.028 g/cm ³ at 25 °C	[3][5]
Melting Point	-24 °C	[3][5]
Boiling Point	202 to 204 °C	[3][5]
Flash Point	91 °C	[3]
Autoignition Temperature	245 °C	[3]
Solubility in water	Miscible	[3]
log P	-0.40	[3]
Vapor Pressure	0.29 mm Hg at 20 °C	[4]
Refractive Index	1.4700	[6]

Spectroscopic Data

The molecular structure of **N-Methylpyrrolidone** can be confirmed using various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

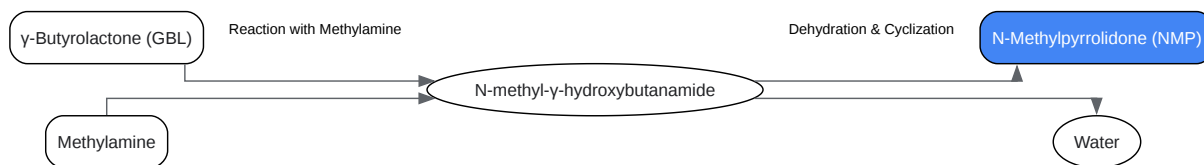
Spectroscopic Technique	Key Features and Observed Values	Reference
^1H NMR	Signals corresponding to the methyl protons and the three methylene groups of the pyrrolidone ring.	[7][8]
^{13}C NMR	Resonances for the carbonyl carbon, the methyl carbon, and the three methylene carbons.	[8]
IR Spectroscopy	A strong absorption band for the C=O stretching of the lactam at approximately 1680 cm^{-1} . C-H stretching and bending vibrations are also observed.	[9]
Mass Spectrometry	The molecular ion peak (M^+) is observed at m/z 99. Characteristic fragmentation patterns are also present.	

Synthesis of N-Methylpyrrolidone

The primary industrial synthesis of **N-Methylpyrrolidone** involves the reaction of gamma-butyrolactone (GBL) with methylamine.[3][10] This process is highly efficient and cost-effective. [10]

Synthesis Workflow

The synthesis of NMP from GBL and methylamine can be visualized as a two-step process.



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Caption: Synthesis of NMP from GBL and methylamine.

Experimental Protocol: Synthesis from Gamma-Butyrolactone and Methylamine

The following is a generalized industrial-scale protocol for the synthesis of **N-Methylpyrrolidone**.

Materials:

- Gamma-butyrolactone (GBL)
- Methylamine (anhydrous or aqueous solution)
- Catalyst (optional, can be acidic or basic)

Procedure:

- **Reaction:** Gamma-butyrolactone and an excess of methylamine are fed into a high-pressure reactor.^[4] The reaction is typically carried out at a temperature of 250-300°C and a pressure of 60-120 bar.
- **Amidation:** In the first step, methylamine reacts with GBL to form the intermediate N-methyl-4-hydroxybutanamide.^[4]
- **Cyclization:** The intermediate undergoes intramolecular cyclization via dehydration to form **N-Methylpyrrolidone**.^[4]

- Purification: The crude product mixture, which contains NMP, water, and unreacted methylamine, is subjected to a series of distillation steps to separate the components.
 - Amine Removal: Unreacted methylamine is recovered by distillation and recycled back into the reactor.[4]
 - Dehydration: Water is removed in a subsequent distillation column.
 - Final Purification: The final product is purified by vacuum distillation to achieve high purity NMP (typically >99.5%).

Analytical Methods for N-Methylpyrrolidone

Various analytical techniques are employed for the identification and quantification of **N-Methylpyrrolidone** in different matrices.

Analytical Workflow

A typical workflow for the analysis of NMP in a biological sample, such as urine, is depicted below.



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Caption: Analytical workflow for NMP determination.

Experimental Protocol: Quantification by HPLC-MS/MS

The following protocol outlines a method for the quantitative analysis of NMP in a biological matrix using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Materials and Reagents:

- **N-Methylpyrrolidone** analytical standard

- Deuterated **N-Methylpyrrolidone** (NMP-d3) as an internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ultrapure water

Instrumentation:

- HPLC system with a suitable column (e.g., C18)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - Thaw frozen biological samples (e.g., urine) at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Prepare a calibration curve by spiking blank matrix with known concentrations of NMP standard.
 - Spike all samples, standards, and quality controls with the internal standard (NMP-d3) solution.
 - Dilute the samples with a suitable solvent, such as acetonitrile, to precipitate proteins and reduce matrix effects.
 - Centrifuge the samples and transfer the supernatant to autosampler vials.
- HPLC Separation:
 - Inject the prepared samples onto the HPLC system.

- Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- The gradient program should be optimized to achieve good separation of NMP from other matrix components.
- MS/MS Detection:
 - Operate the mass spectrometer in positive electrospray ionization mode.
 - Use Multiple Reaction Monitoring (MRM) to detect and quantify NMP and the internal standard.
 - Monitor specific precursor-to-product ion transitions for NMP (e.g., m/z 100 \rightarrow 58) and NMP-d3 (e.g., m/z 103 \rightarrow 61).
- Quantification:
 - Integrate the peak areas for NMP and the internal standard.
 - Calculate the ratio of the peak area of NMP to the peak area of the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the NMP standards.
 - Determine the concentration of NMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Toxicity and Metabolism

N-Methylpyrrolidone is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[3] Studies in animals have shown that NMP can cause developmental toxicity.[11]

Metabolic Pathway

The metabolism of NMP in the body is an important aspect of its toxicological profile. The major metabolites include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI),

and 2-hydroxy-N-methylsuccinimide (2-HMSI).



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Caption: Metabolic pathway of **N-Methylpyrrolidone**.

This guide provides a foundational understanding of the molecular characteristics and handling of **N-Methylpyrrolidone** for scientific professionals. Adherence to appropriate safety protocols is crucial when working with this compound.

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